Cas no 1805472-15-4 (2-Bromo-4-nitronicotinamide)

2-Bromo-4-nitronicotinamide is a brominated nitronicotinamide derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a nitro group at the 4-position and a bromine substituent at the 2-position of the nicotinamide scaffold, making it a versatile intermediate for further functionalization. The compound is particularly valuable in medicinal chemistry for the synthesis of targeted inhibitors or bioactive molecules due to its reactive sites. Its well-defined chemical properties and stability under controlled conditions facilitate precise modifications, enabling researchers to explore structure-activity relationships. Suitable for use in cross-coupling reactions and nucleophilic substitutions, it offers synthetic flexibility in developing novel compounds.
2-Bromo-4-nitronicotinamide structure
2-Bromo-4-nitronicotinamide structure
商品名:2-Bromo-4-nitronicotinamide
CAS番号:1805472-15-4
MF:C6H4BrN3O3
メガワット:246.018260002136
CID:4803054

2-Bromo-4-nitronicotinamide 化学的及び物理的性質

名前と識別子

    • 2-Bromo-4-nitronicotinamide
    • インチ: 1S/C6H4BrN3O3/c7-5-4(6(8)11)3(10(12)13)1-2-9-5/h1-2H,(H2,8,11)
    • InChIKey: QTRPERQBRFDXKB-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(C(N)=O)=C(C=CN=1)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 230
  • トポロジー分子極性表面積: 102
  • 疎水性パラメータ計算基準値(XlogP): 0.6

2-Bromo-4-nitronicotinamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029011692-250mg
2-Bromo-4-nitronicotinamide
1805472-15-4 95%
250mg
$1,048.60 2022-04-01
Alichem
A029011692-1g
2-Bromo-4-nitronicotinamide
1805472-15-4 95%
1g
$3,039.75 2022-04-01

2-Bromo-4-nitronicotinamide 関連文献

2-Bromo-4-nitronicotinamideに関する追加情報

Professional Introduction to 2-Bromo-4-nitronicotinamide (CAS No. 1805472-15-4)

2-Bromo-4-nitronicotinamide, with the chemical formula C₆H₄BrN₃O₂, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the nicotinamide derivatives family, which has garnered considerable attention due to its diverse biological activities and potential applications in drug development. The presence of both bromo and nitro functional groups in its molecular structure makes it a versatile intermediate for various synthetic transformations, enabling researchers to explore novel pharmacophores and therapeutic agents.

The CAS number 1805472-15-4 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration. As a key intermediate, 2-Bromo-4-nitronicotinamide plays a pivotal role in the synthesis of more complex molecules, particularly in the development of kinase inhibitors, antiviral agents, and other therapeutic compounds. Its structural features allow for selective modifications at the bromo and nitro positions, providing chemists with a high degree of flexibility in designing targeted molecular architectures.

In recent years, the interest in nicotinamide derivatives has surged due to their broad spectrum of biological activities. 2-Bromo-4-nitronicotinamide has been extensively studied for its potential as a precursor in the synthesis of small-molecule inhibitors that modulate enzyme activity. For instance, researchers have explored its utility in developing inhibitors targeting protein kinases, which are crucial in signal transduction pathways associated with various diseases, including cancer and inflammatory disorders. The nitro group in the molecule can be further functionalized into amine or hydroxyl groups through reduction reactions, expanding its synthetic utility.

Moreover, the bromo substituent on the pyridine ring offers a handle for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many bioactive compounds. By leveraging these coupling reactions, scientists can incorporate diverse aryl or heteroaryl moieties into the nicotinamide scaffold, thereby generating novel derivatives with tailored biological properties. Such modifications have been instrumental in optimizing drug-like characteristics such as solubility, metabolic stability, and target binding affinity.

The pharmaceutical industry has shown particular interest in nicotinamide-based compounds due to their favorable pharmacokinetic profiles and low toxicity. 2-Bromo-4-nitronicotinamide serves as a valuable building block for synthesizing prodrugs or pharmacophores that exhibit enhanced bioavailability or targeted delivery systems. Additionally, its structural motif is reminiscent of natural products like nicotinic acid derivatives, which have been clinically validated for their therapeutic efficacy. This connection to well-established pharmacological scaffolds underscores the compound's potential as a lead candidate for further medicinal chemistry optimization.

Recent advancements in computational chemistry have further enhanced the utility of 2-Bromo-4-nitronicotinamide by enabling rapid virtual screening and molecular docking studies. These computational approaches allow researchers to predict binding interactions between the compound and biological targets with high precision. For example, virtual screening campaigns have identified novel analogs of 2-Bromo-4-nitronicotinamide that exhibit potent inhibition against specific enzymes implicated in neurological disorders or metabolic diseases. Such computational-driven discoveries are accelerating the discovery pipeline for next-generation therapeutics.

From a synthetic chemistry perspective, 2-Bromo-4-nitronicotinamide exemplifies the importance of functional group interconversion in streamlining drug development processes. The ability to selectively modify both bromo and nitro groups allows for modular construction of complex molecules with minimal synthetic overhead. This modularity is particularly advantageous when designing libraries of compounds for high-throughput screening (HTS) experiments aimed at identifying hits with desired biological activity. The compound's versatility has made it a staple reagent in many pharmaceutical research laboratories worldwide.

The growing emphasis on green chemistry principles has also influenced how 2-Bromo-4-nitronicotinamide is utilized in synthetic protocols. Researchers are increasingly adopting catalytic methods that minimize waste generation while maintaining high yields and selectivity. For instance, transition-metal-catalyzed reactions have been optimized to replace traditional stoichiometric approaches involving hazardous reagents or harsh conditions. Such innovations not only align with environmental sustainability goals but also improve cost-effectiveness and scalability for industrial applications.

In conclusion,2-Bromo-4-nitronicotinamide (CAS No. 1805472-15-4) represents a cornerstone compound in modern medicinal chemistry due to its structural versatility and broad applicability across multiple therapeutic areas. Its role as an intermediate for constructing novel bioactive molecules underscores its significance in ongoing drug discovery efforts worldwide. As research continues to uncover new synthetic methodologies and biological targets, this compound will undoubtedly remain at forefront of innovation within pharmaceutical sciences.

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